molecular formula C22H18Cl2N2O4S B4924233 N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide

Cat. No.: B4924233
M. Wt: 477.4 g/mol
InChI Key: FSZHYMSHUBYXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a benzenesulfonyl group, and a dichloroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide typically involves multiple steps, including nitration, reduction, and acetylation. One common method starts with the nitration of acetophenone, followed by reduction to form 3-acetylphenylamine. This intermediate is then reacted with benzenesulfonyl chloride and 2,5-dichloroaniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4S/c1-15(27)16-6-5-7-18(12-16)25-22(28)14-26(21-13-17(23)10-11-20(21)24)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZHYMSHUBYXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.